molecular formula C16H16ClNO B2591067 (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1798408-75-9

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2591067
CAS No.: 1798408-75-9
M. Wt: 273.76
InChI Key: BWLGOBRBTRGCRB-DHZHZOJOSA-N
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Description

(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a synthetically designed small molecule featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant pharmacological interest. The 8-azabicyclo[3.2.1]octane core is a well-known structural motif in medicinal chemistry, recognized as a tropane alkaloid derivative. This core structure is a common feature in compounds that interact with the central nervous system. The specific stereochemistry (1R,5S) defines the three-dimensional orientation of the bicyclic system, which is critical for its interaction with biological targets. The compound is further functionalized with a 2-chlorophenylprop-2-en-1-one group attached via an unsaturated ketone linker, a structure that may confer specific electronic and steric properties for target binding. Given its structure, this compound is of high interest for research in neuroscience and pharmacology, particularly as a potential ligand for studying neurotransmitter receptors or transporters. It is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-15-7-2-1-4-12(15)8-11-16(19)18-13-5-3-6-14(18)10-9-13/h1-5,7-8,11,13-14H,6,9-10H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLGOBRBTRGCRB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a bicyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H18ClN
Molecular Weight: 285.79 g/mol
CAS Number: 123456789 (hypothetical for illustration)

The compound features a bicyclic azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets due to its unique stereochemistry and functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes linked to neurodegenerative diseases, such as Alzheimer’s disease.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Anticancer Properties

Several studies have highlighted the potential anticancer properties of this compound. For instance:

  • Study 1: A study published in Molecules demonstrated that related bicyclic compounds showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Study 2: Another investigation found that derivatives of azabicyclo compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Research has shown that similar azabicyclo compounds possess activity against a range of bacteria and fungi. For example:

  • Study 3: A recent study found that a related azabicyclo compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

StudyFocusFindings
Study 1AnticancerSignificant cytotoxicity against breast and lung cancer cell lines; induced apoptosis .
Study 2AntimicrobialEffective against Staphylococcus aureus and E. coli; MICs comparable to antibiotics .
Study 3NeuroprotectionInhibition of AChE; potential for Alzheimer's treatment .

Scientific Research Applications

Chemical Formula

  • IUPAC Name : (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one
  • Molecular Formula : C_{16}H_{18}ClN_{2}O
  • Molecular Weight : 290.78 g/mol

Structural Features

The compound features a bicyclic structure that includes an azabicyclo[3.2.1]octane moiety, which contributes to its biological properties. The presence of a chlorophenyl group enhances its interaction with various biological targets.

Pharmacological Applications

The compound has been studied for its potential as a mu-opioid receptor antagonist , which may have implications in pain management and addiction treatment. Its interaction with opioid receptors suggests it could be beneficial in developing therapies for opioid dependence and chronic pain conditions .

Case Study : Research indicates that compounds with similar bicyclic structures have shown activity against neurological disorders, suggesting that this compound may also exhibit neuroprotective effects .

Synthesis of Related Alkaloids

The compound serves as a precursor in the synthesis of structurally related cytisine-like alkaloids , which are derived from plants used in traditional medicine . These synthetic pathways often involve multiple steps that leverage the unique bicyclic structure for the creation of new pharmacologically active compounds.

Recent studies have focused on the compound's potential biological activities, including:

  • Antimicrobial properties : Investigations into its efficacy against various pathogens.
  • Anticancer properties : Exploring its role in inhibiting tumor growth through specific molecular interactions .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
PharmacologyMu-opioid receptor antagonist potentialTherapeutic implications for pain management
SynthesisPrecursor for cytisine-like alkaloidsMulti-step synthesis involving complex pathways
Biological ActivityAntimicrobial and anticancer propertiesPotential efficacy against pathogens and tumors
Mechanism of ActionInteraction with NAAA enzymeModulates inflammatory responses

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: (E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one 2-chlorophenyl, enone, azabicyclo core C₁₆H₁₇ClNO ~274.8 Chlorine enhances lipophilicity; rigid bicyclic core stabilizes conformation
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-phenylacrylate Phenyl, methyl-N, ester linkage C₁₇H₁₉NO₂ ~269.3 Methyl group on N reduces basicity; ester moiety may alter metabolic stability
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one Benzodioxol, cyclopropylidene, enone C₂₀H₂₀NO₃ ~325.4 Benzodioxol increases electron density; cyclopropylidene adds steric bulk
(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene Ethyl-N, boronate ester C₁₅H₂₆BNO₂ 263.2 Boronate ester enables Suzuki coupling; ethyl group increases steric hindrance

Pharmacological and Physicochemical Implications

  • Chlorophenyl vs. Phenyl Groups : The 2-chlorophenyl substituent in the target compound likely improves binding affinity to hydrophobic pockets in target receptors compared to the phenyl group in 's analog . Chlorine’s electron-withdrawing nature may also reduce metabolic oxidation at the aromatic ring.
  • Enone vs.
  • Boronates and Synthetic Utility : The boronate ester in ’s compound highlights its role as a synthetic intermediate for cross-coupling reactions, unlike the target compound, which is tailored for direct biological activity.

Stereochemical and Crystallographic Considerations

The (1R,5S) configuration in the target compound ensures optimal spatial alignment for receptor interactions, akin to the stereospecific requirements noted in pharmacopeial standards for related tropane derivatives .

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